3-Chloro-2,5,6-trimethoxyisonicotinic acid

Descripción general

Descripción

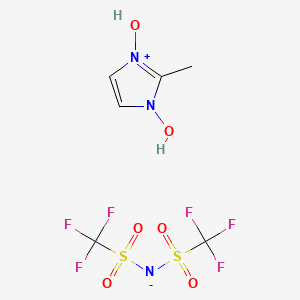

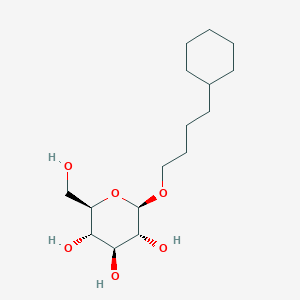

3-Chloro-2,5,6-trimethoxyisonicotinic acid (CMTI) is a compound of the isonicotinic acid family, which is a derivative of nicotinic acid. It is a crystalline solid with a melting point of 166-167°C, and is soluble in water. CMTI has many applications in scientific research, and is used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Bifunctional Chelators

One study explores the synthesis and evaluation of analogues of HYNIC (hydrazinonicotinic acid), which are used as bifunctional chelators for technetium binding in bioconjugates for radiolabeling (Meszaros et al., 2011). This research is significant for developing diagnostic agents in nuclear medicine, highlighting the potential of chloronicotinic acid derivatives in radiopharmaceutical applications.

Environmental Monitoring and Toxicology

Another study developed an analytical method for measuring neonicotinoid metabolites, including chloronicotinic acid derivatives, in human urine using gas chromatography-mass spectrometry (Nomura et al., 2013). This research is crucial for assessing exposure to neonicotinoid pesticides and understanding their potential impacts on human health.

Biocatalysis and Biotransformation

Research on biotransformation by Rhodococcus erythropolis converting chloro-cyanopyridine to chloronicotinic acid demonstrates the use of microbial processes for synthesizing key chemical intermediates (Jin et al., 2011). This study showcases the application of biotechnology in producing compounds for pharmaceuticals and pesticides from chloronicotinic acid derivatives.

Electrocatalysis and Material Science

A study on the electrosynthesis of aminonicotinic acid from chloropyridines in the presence of CO2 at silver cathodes (Gennaro et al., 2004) highlights the potential of chloronicotinic acid derivatives in synthesizing valuable compounds through environmentally benign processes.

Drug Degradation and Water Treatment

Research on the aqueous chlorination of trimethoprim, a common antibacterial, shows the formation of chlorinated and hydroxylated products, including those related to chloronicotinic acid (Dodd & Huang, 2007). This study provides insight into the environmental fate and potential water treatment challenges of pharmaceuticals and related compounds.

Propiedades

IUPAC Name |

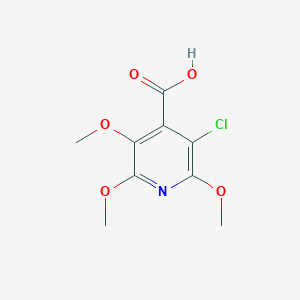

3-chloro-2,5,6-trimethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO5/c1-14-6-4(9(12)13)5(10)7(15-2)11-8(6)16-3/h1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXIUWKKALTRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(N=C1OC)OC)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,5,6-trimethoxyisonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol](/img/structure/B1428208.png)

![4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428210.png)

![3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid](/img/structure/B1428215.png)

![Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride](/img/structure/B1428218.png)

![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1428219.png)

![(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1428220.png)

![8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester](/img/structure/B1428221.png)

![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)